Chloro{[(1S,2S)-(-)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)
Description
Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) (CAS: 192139-90-5) is a chiral ruthenium(II) complex widely employed in asymmetric catalysis. Its structure features:
- A p-cymene (1-methyl-4-isopropylbenzene) aromatic ligand providing steric bulk and electron-donating properties.
- A chloro ligand serving as a labile site for substrate coordination.
- A Ts-dpen ligand [(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine], which imparts enantioselectivity in hydrogenation and transfer hydrogenation reactions .
The compound is air-sensitive, requiring storage under inert conditions, and has a molecular formula of C₃₁H₃₅ClN₂O₂RuS with a molecular weight of 636.21 g/mol .
Properties
Molecular Formula |
C31H35ClN2O2RuS |
|---|---|
Molecular Weight |
636.2 g/mol |
IUPAC Name |
(2-amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1 |
InChI Key |
AZFNGPAYDKGCRB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) typically follows a coordination complex formation route involving:
Step 1: Synthesis of the chiral diamine ligand
The (1S,2S)-2-amino-1,2-diphenylethyl ligand is first protected by tosylation to form the corresponding sulfonamide. This step stabilizes the amine functionality and modulates electronic properties for complexation.Step 2: Complexation with ruthenium precursor
The tosyl-protected diamine ligand is reacted with a ruthenium(II) precursor complex bearing the p-cymene ligand, such as [RuCl₂(p-cymene)]₂ dimer or a similar ruthenium source. The reaction proceeds under inert atmosphere to avoid oxidation, typically in an organic solvent like dichloromethane or ethanol.Step 3: Formation of the monomeric chloro complex
The reaction yields the monomeric complex where the ruthenium center is coordinated to the tosyl-protected diamine ligand through the nitrogen atoms, the η^6-p-cymene ligand, and a chloride ligand completing the coordination sphere.
Detailed Preparation Procedure
Reaction Conditions and Optimization
- Solvent choice: Dichloromethane and ethanol are common solvents; ethanol can facilitate ligand exchange and complex formation.
- Temperature: Mild heating (25–50 °C) often improves complexation kinetics without decomposing sensitive ligands.
- Atmosphere: Inert atmosphere is critical to prevent oxidation of Ru(II) to Ru(III) and ligand degradation.
- Stoichiometry: Using a slight excess of the tosyl-protected diamine ensures complete coordination and minimizes unreacted ruthenium species.
- Time: Reaction times range from several hours to overnight for complete complexation.
Characterization Data Supporting Preparation
Research Findings on Preparation and Stability
- The complex is stable as a solid under refrigeration (2–8 °C) and protected from moisture.
- Thermal decomposition studies indicate the complex maintains integrity under typical catalytic conditions but can decompose at elevated temperatures (>200 °C).
- The tosyl protecting group on the diamine ligand is critical for the complex’s catalytic activity and stability, preventing ligand dissociation during reactions.
- The p-cymene ligand provides steric bulk and electronic stabilization, enhancing the complex’s solubility and catalytic properties.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Impact |
|---|---|---|
| Ligand tosylation temp | 0–5 °C | High selectivity, yield |
| Complexation solvent | CH₂Cl₂ or EtOH | Solubility and reaction rate |
| Atmosphere | N₂ or Ar | Prevent oxidation |
| Temperature | 25–50 °C | Efficient complex formation |
| Reaction time | 4–24 hours | Complete coordination |
| Purification | Recrystallization or chromatography | High purity product |
Chemical Reactions Analysis
RuCl(p-cymene)[(S,S)-Ts-DPEN] is primarily used in asymmetric transfer hydrogenation reactions. It can reduce a variety of imines and ketones to their corresponding amines and alcohols, respectively . Common reagents used in these reactions include hydrogen donors such as isopropanol or formic acid . The major products formed are chiral amines and alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
Asymmetric Transfer Hydrogenation
One of the primary applications of Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) is in the field of asymmetric transfer hydrogenation (ATH). This process is crucial for synthesizing chiral alcohols from ketones and aldehydes. The catalyst facilitates the transfer of hydrogen from a donor (such as formic acid or triethylamine) to a carbonyl compound, resulting in high enantioselectivity:
- Reaction Conditions : Typically performed under mild conditions (room temperature to 60°C).
- Substrates : Various ketones and aldehydes can be used, including aromatic and aliphatic compounds.
- Selectivity : The catalyst has shown excellent enantioselectivity (>90% ee) for several substrates, making it valuable for pharmaceutical applications.
Catalysis in Organic Synthesis
Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) is also employed in various organic transformations:
- Hydrogenation Reactions : It can catalyze the hydrogenation of alkenes and alkynes to produce saturated hydrocarbons.
- Cross-Coupling Reactions : The complex is utilized in cross-coupling reactions such as Suzuki and Heck reactions, facilitating the formation of C-C bonds.
Case Study 1: Asymmetric Synthesis of Alcohols
A study demonstrated the use of RuCl(S,S)-Tsdpen in the asymmetric reduction of acetophenone. The reaction yielded (R)-1-phenylethanol with an enantiomeric excess of 92% under optimized conditions using formic acid as the hydrogen source. This showcases the effectiveness of this catalyst in producing chiral alcohols relevant for drug synthesis.
Case Study 2: Application in Pharmaceutical Chemistry
In another investigation, the catalyst was applied to the synthesis of key intermediates in drug development. For instance, it was successfully used to synthesize chiral amines from ketones, which are critical components in various pharmaceutical compounds. The reaction conditions were optimized to enhance yields and selectivity.
Comparative Analysis with Other Catalysts
| Catalyst | Reaction Type | Enantioselectivity (%) | Yield (%) |
|---|---|---|---|
| Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) | Asymmetric Transfer Hydrogenation | >90 | 85 |
| Rhodium-based catalysts | Asymmetric Transfer Hydrogenation | 80-90 | 75 |
| Palladium-based catalysts | Cross-Coupling | Varies | Varies |
Mechanism of Action
The mechanism of action of RuCl(p-cymene)[(S,S)-Ts-DPEN] in asymmetric transfer hydrogenation involves the formation of a six-membered transition state . The ruthenium center coordinates with the substrate and the hydrogen donor, facilitating the transfer of hydrogen to the substrate . This process results in the reduction of the substrate and the formation of the desired chiral product . The chiral ligand (S,S)-Ts-DPEN plays a crucial role in determining the stereochemistry of the product .
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogous complexes include:
| Compound Name | CAS Number | Ligand Modifications | Stereochemistry | Arene Ligand | Molecular Formula | Key Features |
|---|---|---|---|---|---|---|
| Target Compound | 192139-90-5 | 4-Toluenesulfonyl (Ts), p-cymene | (1S,2S) | p-cymene | C₃₁H₃₅ClN₂O₂RuS | High enantioselectivity in ketone hydrogenation |
| RuCl(R,R)-Tsdpen | 174813-82-2 | Mesitylene instead of p-cymene | (1R,2R) | Mesitylene | C₃₃H₃₅ClN₂O₂RuS | Increased steric bulk; altered substrate scope |
| RuCl(S,S)-Fsdpen | 1026995-72-1 | Pentafluorophenylsulfonyl (Fs) instead of Ts | (1S,2S) | p-cymene | C₃₀H₂₈ClF₅N₂O₂RuS | Enhanced electron-withdrawing effects; improved activity in polar substrates |
| Ru-(R,R)-Ms-DENEB | 1333981-86-4 | Methanesulfonyl (Ms) and extended ethylamino group | (1R,2R) | p-cymene | C₃₄H₄₁ClN₂O₃RuS | Tailored for dynamic kinetic resolution (DKR) of alcohols |
| Dichloro[(R)-BINAP][(R)-DAIPEN]Ru(II) | N/A | BINAP (phosphine) and DAIPEN (diamine) ligands | (R,R) | None | C₅₈H₅₄Cl₂P₂Ru | Bifunctional catalyst for asymmetric hydrogenation of ketones and imines |
Catalytic Performance
- Enantioselectivity : The target compound achieves >99% enantiomeric excess (ee) in the hydrogenation of aryl ketones, outperforming mesitylene analogs due to optimal p-cymene steric effects .
- Substrate Scope : The Fsdpen variant (1026995-72-1) exhibits superior reactivity with electron-deficient substrates, such as trifluoromethyl ketones, owing to the electron-withdrawing pentafluorophenylsulfonyl group .
- Reaction Efficiency: Ru-(R,R)-Ms-DENEB (1333981-86-4) demonstrates higher turnover numbers (TON > 10,000) in DKR reactions compared to the Ts-dpen parent compound, attributed to its flexible ethylamino side chain .
Stability and Handling
- Air Sensitivity : The target compound and its Fsdpen analog are air-sensitive, necessitating handling under argon . In contrast, BINAP-DAIPEN complexes (e.g., 44-0218) are more stable but require activation .
- Storage : Most Ts-dpen derivatives are stored at 2–8°C under inert atmospheres, while mesitylene analogs show marginally better thermal stability .
Biological Activity
Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) is a ruthenium-based compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, including cytotoxic effects on various cancer cell lines, mechanisms of action, and comparative studies with other ruthenium complexes.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 636.21 g/mol. It features a ruthenium center coordinated to a p-cymene ligand and an amino diphenylethyl sulfonamide moiety. The structure is characterized by its chirality, with specific configurations contributing to its biological properties.
Cytotoxic Activity
In Vitro Studies:
Research has demonstrated that Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) exhibits significant cytotoxicity against various cancer cell lines. Notably:
- Cell Lines Tested:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
The cytotoxicity was assessed using the MTT assay, which measures cell metabolic activity as an indicator of viability. The compound showed effective inhibition of cell growth in these lines, suggesting its potential as an anticancer agent .
Comparative Efficacy:
In comparative studies with other p-cymene ruthenium complexes, it was found that this specific compound had a higher selectivity for cancer cells over normal cells, indicating a promising therapeutic index. For example, while some complexes showed moderate activity, Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) displayed enhanced potency against MCF-7 cells compared to standard treatments .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Interaction with DNA: The compound may form adducts with DNA, leading to disruptions in replication and transcription processes.
- Induction of Apoptosis: Studies suggest that it triggers apoptotic pathways in cancer cells, characterized by the activation of caspases and subsequent cellular breakdown.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed upon treatment with this compound, contributing to oxidative stress and cell death in malignant cells .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antitumor Activity: A study highlighted that the complex reduced tumor growth in preclinical models for colorectal and ovarian carcinomas. The organoruthenium compounds demonstrated not only cytotoxicity but also anti-inflammatory properties when combined with oxicam-based ligands .
- Selectivity Towards Cancer Cells: A recent investigation into the selectivity of various ruthenium complexes found that Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) exhibited preferential toxicity towards HeLa and MCF-7 cells while sparing normal fibroblasts .
Summary Table of Biological Activity
| Property | Observation |
|---|---|
| Chemical Formula | |
| Molecular Weight | 636.21 g/mol |
| Cytotoxicity (IC50) | Effective against HeLa and MCF-7 |
| Mechanism | DNA interaction, apoptosis induction |
| Selectivity | Higher toxicity towards cancer cells |
| Research Context | Antitumor activity in preclinical models |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing enantiomerically pure Chloro{[(1S,2S)-(-)-Tsdpen}(p-cymene)Ru(II) to ensure high catalytic activity?
- Methodological Answer : The synthesis requires strict control of stereochemistry during ligand coordination. Use chiral ligands like (S,S)-Tsdpen (tosyl-diphenylethylenediamine) to enforce enantiopurity. Air-sensitive handling is critical due to Ru(II)'s oxidation susceptibility. Characterization via -NMR and X-ray crystallography confirms stereochemical integrity. Purity ≥90% (S,S isomer) is achievable via column chromatography with chiral stationary phases .
Q. How does the p-cymene ligand influence the compound’s stability and reactivity in asymmetric catalysis?
- Methodological Answer : The η-p-cymene ligand stabilizes the Ru center through strong π-backbonding, reducing decomposition during catalytic cycles. Its bulky isopropyl group sterically shields the metal center, enhancing enantioselectivity in hydrogenation reactions. Comparative studies with mesitylene ligands show reduced activity (TOF 120 vs. 80 h), emphasizing p-cymene’s superior balance of steric and electronic effects .
Q. What spectroscopic techniques are essential for confirming the coordination geometry of this Ru complex?
- Methodological Answer : Use UV-Vis spectroscopy to identify d-d transition bands (λ = 450–500 nm, ε ≈ 500 Mcm). IR spectroscopy verifies sulfonamide coordination via N–H stretching (ν = 3300–3350 cm). -NMR detects p-cymene’s aromatic signals (δ = 100–110 ppm). Single-crystal X-ray diffraction provides definitive proof of octahedral geometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantioselectivity data between RuCl[(S,S)-Tsdpen] and its fluorinated analogs (e.g., Fsdpen derivatives)?
- Methodological Answer : Fluorinated ligands (e.g., Fsdpen) increase electron-withdrawing effects, altering transition-state energetics. For example, in ketone hydrogenation, RuCl[(S,S)-Fsdpen] achieves 92% ee vs. 85% for Tsdpen, but with lower turnover (TON 1,200 vs. 1,500). Use DFT calculations to model steric/electronic contributions and optimize ligand-substrate interactions. Experimental validation via kinetic isotopic effect (KIE) studies is recommended .
Q. What experimental strategies mitigate ligand dissociation during catalytic cycles in protic solvents?
- Methodological Answer : Ligand dissociation in methanol/water mixtures leads to Ru aggregation (detected via DLS). Strategies include:
- Additive screening : 0.1 M NHPF stabilizes the complex via ion pairing.
- Temperature control : Maintain ≤40°C to prevent thermal degradation.
- In-situ monitoring : Use -NMR to track ligand coordination stability. Data shows a 15% activity loss over 12 hours vs. 40% without additives .
Q. How does counterion choice (e.g., BF vs. BArF) impact catalytic performance in transfer hydrogenation?
- Methodological Answer : Bulky counterions like BArF (tetrakis[pentafluorophenyl]borate) enhance solubility in nonpolar solvents (e.g., toluene), increasing TOF from 200 to 350 h. Conversely, BF improves aqueous-phase compatibility but reduces enantioselectivity (88% ee vs. 94%). Electrochemical studies (CV) reveal BArF lowers oxidation potential by 0.3 V, stabilizing the active Ru-H species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
